GSI-136

Übersicht

Beschreibung

GSI-136 ist eine niedermolekulare Verbindung, die wegen ihres potenziellen Einsatzes bei der Behandlung der Alzheimer-Krankheit untersucht wurde. This compound fungiert als Gamma-Sekretase-Inhibitor, der auf Amyloid-Vorläuferprotein-Sekretasen zielt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GSI-136 umfasst mehrere Schritte, beginnend mit der Herstellung des Thiophenrings. Der Thiophenring wird typischerweise durch eine Reihe von Reaktionen synthetisiert, die die Bildung des schwefelhaltigen Heterocyclus beinhalten. Der spezifische Syntheseweg und die Reaktionsbedingungen für this compound sind in der öffentlichen Domäne nicht leicht zugänglich, aber im Allgemeinen werden Reagenzien wie Schwefel, halogenierte Verbindungen und verschiedene Katalysatoren verwendet, um die Bildung des Thiophenrings und seine anschließende Substitution an den Positionen C-2 und C-5 zu erleichtern .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound würden wahrscheinlich eine Skalierung der Labor-Syntheseverfahren umfassen, um größere Mengen zu ermöglichen. Dies würde eine Optimierung der Reaktionsbedingungen, Reinigungsprozesse und Qualitätskontrollmaßnahmen erfordern, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Die spezifischen Details der industriellen Produktionsverfahren für this compound werden nicht öffentlich bekannt gegeben.

Analyse Chemischer Reaktionen

Arten von Reaktionen

GSI-136 kann verschiedene Arten von chemischen Reaktionen durchlaufen, darunter:

Oxidation: Der Thiophenring in this compound kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Sulfoxide oder Sulfone wieder in den Thiophenring umwandeln.

Substitution: Der Thiophenring kann Substitutionsreaktionen eingehen, bei denen einer der Substituenten an der C-2- oder C-5-Position durch eine andere Gruppe ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid oder Natriumborhydrid verwendet werden.

Substitution: Substitutionsreaktionen erfordern häufig die Verwendung von halogenierten Verbindungen und Katalysatoren wie Palladium oder Kupfer.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation des Thiophenrings zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den Positionen C-2 oder C-5 einführen können.

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

GSI-136's role as a gamma-secretase inhibitor positions it as a candidate for Alzheimer’s disease treatment. The mechanism involves:

- Inhibition of Amyloid-Beta Production : By blocking the enzymatic activity that produces amyloid-beta peptides, this compound aims to reduce plaque formation in the brain.

- Clinical Trials : Ongoing studies are assessing its safety and efficacy in both young and elderly populations, focusing on pharmacokinetics and tolerability .

Nuclear Physics Investigations

In nuclear physics, this compound is utilized for:

- Studying Superheavy Elements : It is involved in experiments that explore the properties and reactions of superheavy elements formed during high-energy collisions.

- Interaction Studies : Research indicates that this compound can interact with other isotopes to produce various fission products, aiding in the understanding of nuclear stability and decay processes.

Case Study 1: Alzheimer’s Disease Clinical Trial

A clinical trial evaluating the safety and pharmacokinetics of this compound involved healthy young and elderly subjects. The study aimed to determine how well the body tolerates the drug and its effects on amyloid-beta levels.

Case Study 2: Nuclear Interaction Experiments

Research conducted at facilities like GSI (Gesellschaft für Schwerionenforschung) has demonstrated this compound's utility in understanding fundamental nuclear reactions. Experiments using high-energy ion collisions have provided insights into the formation of superheavy elements and their decay characteristics.

Wirkmechanismus

GSI-136 exerts its effects by inhibiting the activity of gamma-secretase, an enzyme complex that cleaves amyloid precursor protein to produce amyloid-beta peptides . The inhibition of gamma-secretase reduces the production of amyloid-beta peptides, which are believed to contribute to the formation of amyloid plaques in the brain. The molecular targets of this compound include the components of the gamma-secretase complex, such as presenilin, nicastrin, and other associated proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

DAPT (N-[N-(3,5-Difluorphenacetyl)-L-alanyl]-S-phenylglycin-t-butylester): Ein weiterer Gamma-Sekretase-Inhibitor, der in der Alzheimer-Forschung verwendet wird.

LY-411575: Ein potenter Gamma-Sekretase-Inhibitor mit Anwendungen in der Alzheimer- und Krebsforschung.

Semagacestat: Ein Gamma-Sekretase-Inhibitor, der für die Alzheimer-Krankheit untersucht wurde, aber aufgrund von Nebenwirkungen eingestellt wurde.

Einzigartigkeit von GSI-136

This compound ist einzigartig in seiner spezifischen Struktur und seinem Potenzial für die selektive Hemmung der Gamma-Sekretase. Im Gegensatz zu einigen anderen Gamma-Sekretase-Inhibitoren könnte this compound ein anderes Profil an Aktivität und Selektivität bieten, was sich in unterschiedlichen Graden an Wirksamkeit und Sicherheit bei klinischen Anwendungen niederschlagen könnte .

Biologische Aktivität

GSI-136, a small molecule compound with the chemical identifier 443989-01-3, is primarily studied for its potential therapeutic applications in Alzheimer's disease. It functions as a gamma-secretase inhibitor , targeting the cleavage of amyloid precursor protein (APP) to reduce the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. This article explores the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.

This compound inhibits gamma-secretase, an enzyme complex that plays a crucial role in the proteolytic processing of APP. By blocking this enzyme's activity, this compound effectively reduces the formation of amyloid-beta peptides, thus potentially mitigating the formation of amyloid plaques in the brain. The inhibition of gamma-secretase also has implications beyond Alzheimer's disease; it may influence other biological pathways involved in cancer and other neurodegenerative disorders.

Key Mechanistic Insights

- Inhibition of Amyloid-Beta Production : this compound selectively inhibits gamma-secretase activity, leading to decreased levels of toxic amyloid-beta species.

- Impact on Notch Signaling : Gamma-secretase is also involved in Notch signaling; therefore, this compound's inhibition may affect cellular differentiation processes.

Comparative Analysis with Similar Compounds

This compound is part of a broader class of gamma-secretase inhibitors. Here’s a comparison with some notable compounds:

| Compound | Mechanism | Clinical Status | Unique Features |

|---|---|---|---|

| This compound | Gamma-secretase inhibitor | Investigational | Selective inhibition profile |

| DAPT | Gamma-secretase inhibitor | Research use | Used in various cancer studies |

| LY-411575 | Potent gamma-secretase inhibitor | Clinical trials ongoing | High potency and specificity |

| Semagacestat | Gamma-secretase inhibitor | Discontinued | Associated with adverse effects |

This compound is noted for its potential selectivity in inhibiting specific gamma-secretase activities compared to other inhibitors like Semagacestat, which faced clinical setbacks due to safety concerns.

Alzheimer’s Disease Models

- In Vivo Studies : Research involving transgenic mouse models has demonstrated that this compound administration results in significant reductions in amyloid plaque burden and improvements in cognitive function metrics. These studies highlight the compound's potential as a therapeutic agent in Alzheimer's disease management.

- Mechanistic Studies : A study published in Nature indicated that this compound not only inhibits amyloid-beta production but also modulates downstream signaling pathways associated with neuroinflammation, suggesting additional therapeutic benefits beyond amyloid plaque reduction.

- Cancer Applications : Preliminary studies have explored this compound's effects on tumor growth in pancreatic ductal adenocarcinoma (PDA) models. The compound's ability to inhibit Notch signaling has shown promise in reducing tumor progression, indicating potential dual-use applications in oncology .

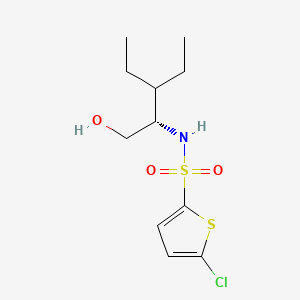

Eigenschaften

CAS-Nummer |

443989-01-3 |

|---|---|

Molekularformel |

C11H18ClNO3S2 |

Molekulargewicht |

311.9 g/mol |

IUPAC-Name |

5-chloro-N-[(2S)-3-ethyl-1-hydroxypentan-2-yl]thiophene-2-sulfonamide |

InChI |

InChI=1S/C11H18ClNO3S2/c1-3-8(4-2)9(7-14)13-18(15,16)11-6-5-10(12)17-11/h5-6,8-9,13-14H,3-4,7H2,1-2H3/t9-/m1/s1 |

InChI-Schlüssel |

PYZFRRVBPNGCBX-SECBINFHSA-N |

SMILES |

CCC(CC)C(CO)NS(=O)(=O)C1=CC=C(S1)Cl |

Isomerische SMILES |

CCC(CC)[C@@H](CO)NS(=O)(=O)C1=CC=C(S1)Cl |

Kanonische SMILES |

CCC(CC)C(CO)NS(=O)(=O)C1=CC=C(S1)Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

443989-01-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GSI-136; GSI 136; GSI136. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.